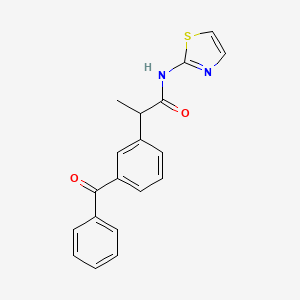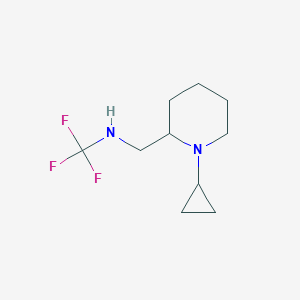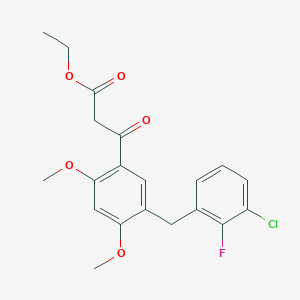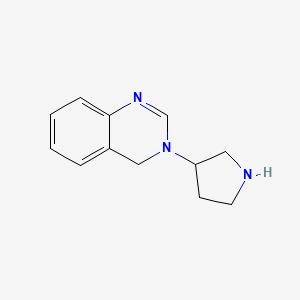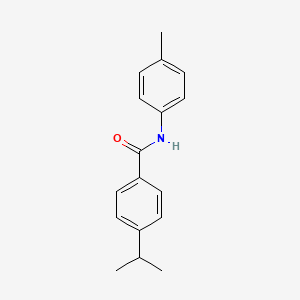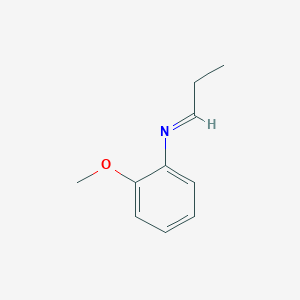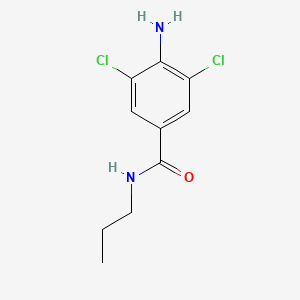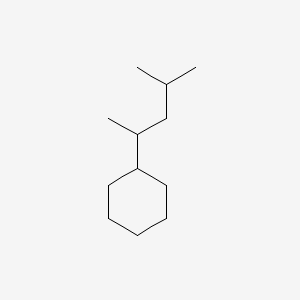
Cyclohexane, (1,3-dimethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethylbutyl)cyclohexane: is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane, where a 1,3-dimethylbutyl group is attached to the cyclohexane ring. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with 1,3-dimethylbutyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of (1,3-Dimethylbutyl)cyclohexane may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Dimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert (1,3-Dimethylbutyl)cyclohexane to its corresponding alkanes or cycloalkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the 1,3-dimethylbutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or cycloalkanes.
Substitution: Halogenated derivatives of (1,3-Dimethylbutyl)cyclohexane.
Aplicaciones Científicas De Investigación
Chemistry: (1,3-Dimethylbutyl)cyclohexane is used as a model compound in conformational analysis studies to understand the stability and reactivity of substituted cyclohexanes. It is also used in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, (1,3-Dimethylbutyl)cyclohexane may be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of (1,3-Dimethylbutyl)cyclohexane in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the compound’s hydrogen atoms are replaced by oxygen atoms, leading to the formation of alcohols, ketones, or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
- 1,2-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
- 1,1-Dimethylcyclohexane
Comparison: (1,3-Dimethylbutyl)cyclohexane is unique due to the specific positioning of the 1,3-dimethylbutyl group on the cyclohexane ring. This positioning affects the compound’s conformational stability and reactivity compared to other substituted cyclohexanes. For instance, 1,2-dimethylcyclohexane and 1,4-dimethylcyclohexane have different steric and electronic properties, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
61142-19-6 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
4-methylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)9-11(3)12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
AHHZWHVNDUJPGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


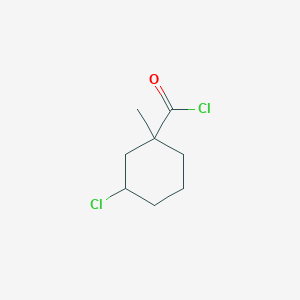


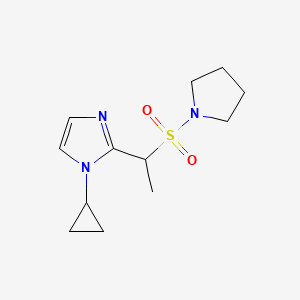
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
